2,5-dichloro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide
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Overview
Description
2,5-dichloro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a benzenesulfonamide core substituted with dichloro groups and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. One common method involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-(4-phenylpiperazin-1-yl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The dichloro groups on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperazine moiety.
Coupling Reactions: The phenylpiperazine group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2,5-dichloro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: Researchers use it to probe the interactions between small molecules and biological macromolecules.
Industrial Applications: It may also find use in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways in the nervous system, making the compound a candidate for the treatment of neurological conditions.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-(2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide
- 2,5-dichloro-N-(2-(4-ethylpiperazin-1-yl)ethyl)benzenesulfonamide
- 2,5-dichloro-N-(2-(4-benzylpiperazin-1-yl)ethyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 2,5-dichloro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is unique due to the presence of the phenyl group on the piperazine ring. This structural feature can significantly influence its pharmacological properties and interactions with biological targets, potentially offering advantages in terms of efficacy and selectivity in therapeutic applications.
Properties
IUPAC Name |
2,5-dichloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N3O2S/c19-15-6-7-17(20)18(14-15)26(24,25)21-8-9-22-10-12-23(13-11-22)16-4-2-1-3-5-16/h1-7,14,21H,8-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHUCDHQPYNNJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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